molecular formula C17H34N4O4S B2855465 di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate CAS No. 922495-32-7

di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate

Cat. No.: B2855465
CAS No.: 922495-32-7
M. Wt: 390.54
InChI Key: MJXXKNCBBHKRKS-RYUDHWBXSA-N
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Description

Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate is a synthetic compound characterized by its unique molecular structure. It contains two tert-butyl groups, two stereocenters, and a thiocarbonyl group, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate typically involves the following steps:

  • Starting Materials: : The synthesis starts with appropriate starting materials such as tert-butyl isocyanate, (S)-propan-1,2-diamine, and thiophosgene.

  • Reaction Conditions: : The reaction usually takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or unwanted side reactions.

  • Step-by-Step Synthesis

    • Step 1: : (S)-Propan-1,2-diamine reacts with thiophosgene to form the intermediate thiocarbonyl compound.

    • Step 2: : The intermediate compound is then treated with tert-butyl isocyanate to yield the final product, this compound.

Industrial Production Methods

While industrial production methods may vary, they generally follow the outlined synthetic steps on a larger scale, ensuring the reactions are efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate undergoes several types of chemical reactions, including:

  • Oxidation: : It can be oxidized to produce various oxidized derivatives.

  • Reduction: : Reduction reactions can convert the thiocarbonyl group into a thiol or other reduced forms.

  • Substitution: : Nucleophilic substitution reactions can occur at the thiocarbonyl carbon.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxidized carbonyl or sulfoxide derivatives, while reduction can produce thiol compounds.

Scientific Research Applications

Chemistry

Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactivity with amino groups.

Medicine

The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for enzymes that interact with thiocarbonyl or carbamate groups.

Industry

Industrially, it finds applications in the production of specialty chemicals and as an intermediate in manufacturing advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action involves its thiocarbonyl and carbamate groups, which can interact with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity by forming covalent bonds with active site residues, thus altering the enzyme's function. Pathways involving thiol-disulfide exchange and carbamate hydrolysis are commonly affected.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-Butyl dicarbonate (Boc2O): : Similar protecting group but lacks thiocarbonyl functionality.

  • Thiophosgene (CSCl2): : Contains a thiocarbonyl group but is more reactive and used primarily as a reagent.

  • tert-Butyl isocyanate (t-BuNCO): : Shares the tert-butyl carbamate group but without the thiocarbonyl feature.

Uniqueness

The uniqueness of di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate lies in its dual functionality, combining the reactivity of both carbamate and thiocarbonyl groups. This makes it a versatile compound in synthetic chemistry and a valuable tool in biological and industrial applications.

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Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamothioylamino]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O4S/c1-11(20-14(22)24-16(3,4)5)9-18-13(26)19-10-12(2)21-15(23)25-17(6,7)8/h11-12H,9-10H2,1-8H3,(H,20,22)(H,21,23)(H2,18,19,26)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXXKNCBBHKRKS-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=S)NCC(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=S)NC[C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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